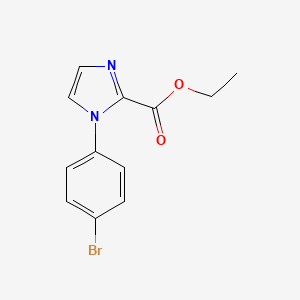
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate typically involves the condensation of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the mixture in a polar solvent such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides are formed.
Reduction: Imidazolines are produced.
Ester Hydrolysis: The corresponding carboxylic acid is obtained.
科学研究应用
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is largely dependent on its target application. In medicinal chemistry, the imidazole ring can interact with various biological targets, including enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate
- Ethyl 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate
- Ethyl 1-(4-methylphenyl)-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
ethyl 1-(4-bromophenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-14-7-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
InChI 键 |
LTJKBLUSWLUVJV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


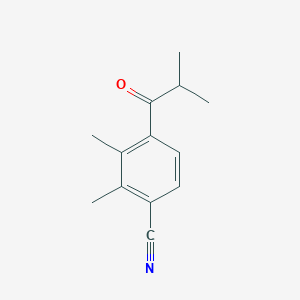

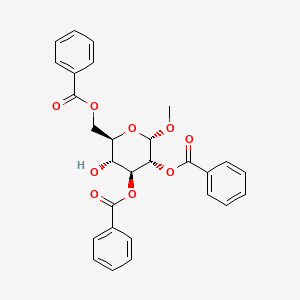
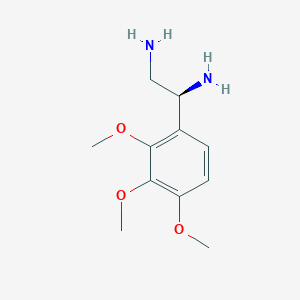
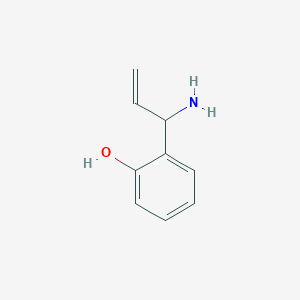
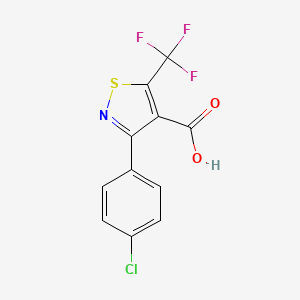
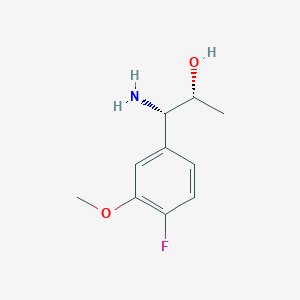
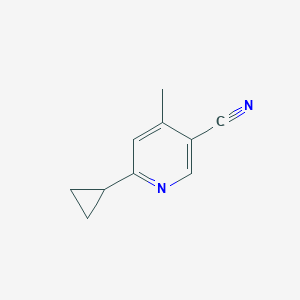
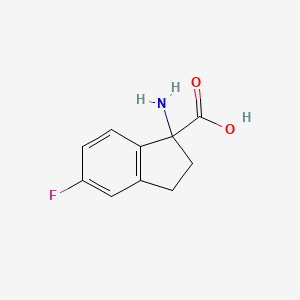
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
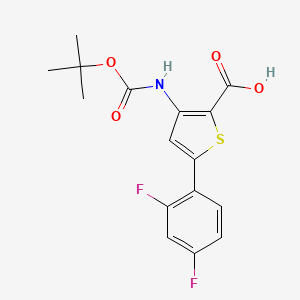
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
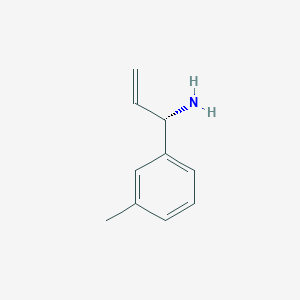
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
